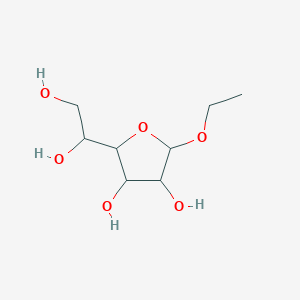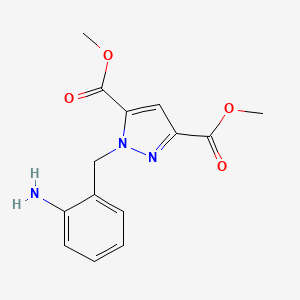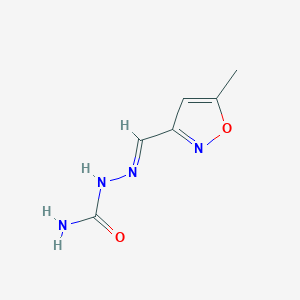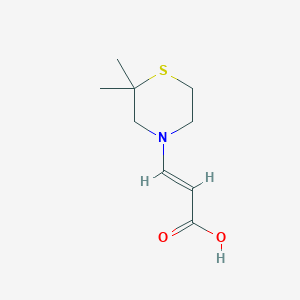
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is an organic compound that features a thiomorpholine ring substituted with two methyl groups and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Methyl Groups: The thiomorpholine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiomorpholine ring or the prop-2-enoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
作用機序
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the prop-2-enoic acid moiety can interact with active sites, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Prop-2-enoic Acid Derivatives: Compounds with similar prop-2-enoic acid moieties but different ring structures.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is unique due to the combination of the thiomorpholine ring and the prop-2-enoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dimethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
(E)-3-(2,2-dimethylthiomorpholin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-4H,5-7H2,1-2H3,(H,11,12)/b4-3+ |
InChIキー |
NTDQBHAUOQXICY-ONEGZZNKSA-N |
異性体SMILES |
CC1(CN(CCS1)/C=C/C(=O)O)C |
正規SMILES |
CC1(CN(CCS1)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
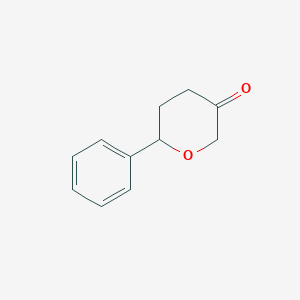
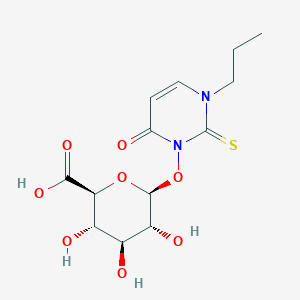
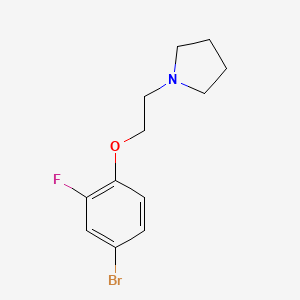
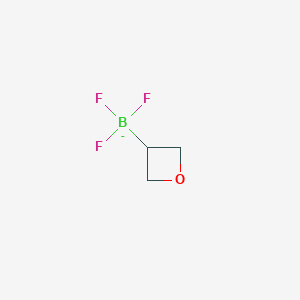
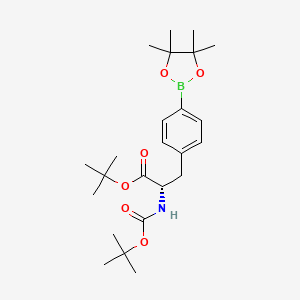
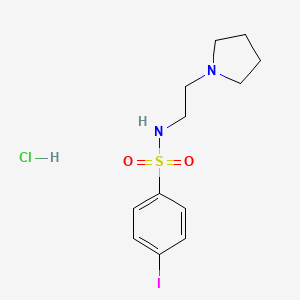
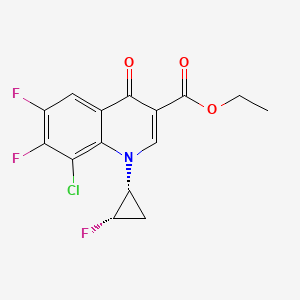
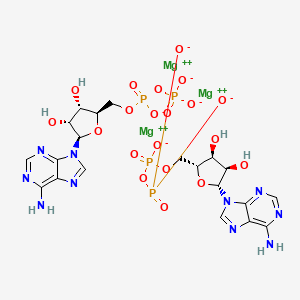
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
